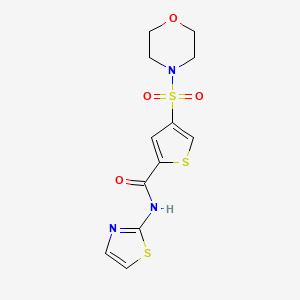

![molecular formula C16H19NO B5536173 1-(bicyclo[4.1.0]hept-7-ylcarbonyl)indoline](/img/structure/B5536173.png)

1-(bicyclo[4.1.0]hept-7-ylcarbonyl)indoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of polycyclic indolines, which are structurally related to the compound of interest, has been explored through various catalytic methods. Copper-catalyzed cascade reactions between propargylic carbamates and indoles have been demonstrated to achieve high synthetic efficiency and selectivity for structurally distinct polycyclic indolines, including quinoline-fused indolines and pyrroloindolines (Tian-Ren Li et al., 2017). Additionally, iron(II)-catalyzed or UV-driven intramolecular cyclization reactions have also been used to synthesize novel polycyclic sulfonyl indolines, highlighting the versatility of metal-catalyzed processes in indoline synthesis (Lin Lu et al., 2019).

Molecular Structure Analysis

The molecular structure of indoline derivatives has been extensively studied, with particular attention to the formation of bicyclic and tricyclic structures. Silver-catalyzed dearomative cycloadditions have been used to access indoline fused bicyclo[2.1.1]hexanes, a process that tolerates a wide range of functional groups and achieves high yields (Lei Tang et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving indolines often leverage the nucleophilicity of the indoline nitrogen. Intramolecular [4 + 2] cycloadditions of ynamides and conjugated enynes provide a pathway to substituted indolines, which can further undergo oxidation to furnish corresponding indoles, showcasing the chemical reactivity and transformation capabilities of indoline compounds (J. R. Dunetz & R. Danheiser, 2005).

Applications De Recherche Scientifique

Synthesis of Bioactive Molecules

Recent advancements in synthetic chemistry have highlighted the utility of indoline derivatives in the enantioselective construction of complex molecules. Kuang et al. (2018) developed an efficient method for the enantioselective synthesis of tetracyclic indolines, featuring four continuous stereocenters, through a formal [2 + 2 + 2] cycloaddition reaction. This process facilitates the rapid construction of optically active tetracyclic indoline derivatives, which are significant scaffolds in bioactive natural products and pharmaceuticals, demonstrating the compound's versatility in synthesizing complex molecular architectures with high diastereo- and enantioselectivities (Kuang et al., 2018).

Catalytic Applications

Li et al. (2017) explored the copper-catalyzed cascade reactions of propargylic carbamates and indoles, achieving a one-step, divergent synthesis of polycyclic indolines. This method underscores the utility of indoline derivatives in catalytic applications, enabling the synthesis of structurally diverse polycyclic indolines with high efficiency and selectivity. The ability to generate quinoline-fused indolines and other complex structures from simple starting materials highlights the indoline derivative's role in innovative synthetic strategies (Li et al., 2017).

Antimicrobial and Antitumor Activities

The biological activities of indoline derivatives have been a focal point of research, with several studies investigating their antimicrobial and antitumor properties. For instance, Falla et al. (1996) studied indolicidin, a peptide with a high content of tryptophan (an indole derivative), for its antimicrobial properties. They discovered that indolicidin permeabilizes bacterial membranes, demonstrating the potential antimicrobial applications of indole-related compounds (Falla et al., 1996).

Constrained Proline Analogues

Hanessian et al. (2003) synthesized bicyclic sulfonamides from 4-alkenyl N-alkenylsulfonyl L-prolines through a ring-closure metathesis reaction. These bicyclic sulfonamides, serving as constrained proline analogues, illustrate the utility of indoline derivatives in designing molecules with potential enzyme inhibitory activities, specifically targeting thrombin. This work highlights the compound's relevance in creating biologically active molecules with potential therapeutic applications (Hanessian et al., 2003).

Orientations Futures

There has been a resurgent interest in the chemistry of bicyclo[1.1.0]butanes, which are structurally similar to bicyclo[4.1.0]heptanes, driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . This suggests potential future directions for research into “1-(bicyclo[4.1.0]hept-7-ylcarbonyl)indoline” and similar compounds.

Propriétés

IUPAC Name |

7-bicyclo[4.1.0]heptanyl(2,3-dihydroindol-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c18-16(15-12-6-2-3-7-13(12)15)17-10-9-11-5-1-4-8-14(11)17/h1,4-5,8,12-13,15H,2-3,6-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMKOZVQONOKLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C2C(=O)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bicyclo[4.1.0]heptanyl(2,3-dihydroindol-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

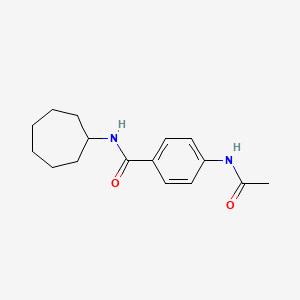

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5536104.png)

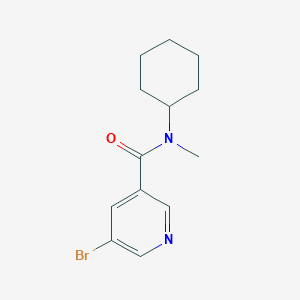

![2,2-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5536118.png)

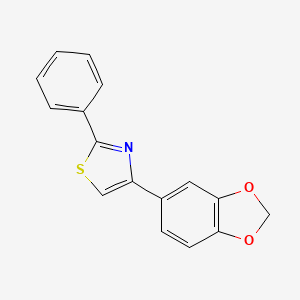

![N-[2-(4-chlorophenyl)ethyl]-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5536140.png)

![N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline](/img/structure/B5536146.png)

![methyl 2-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5536168.png)

![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5536169.png)

![6-{[3-(propoxymethyl)pyrrolidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5536170.png)

![2-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5536190.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B5536195.png)

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[3-(phenylsulfonyl)propanoyl]pyrrolidin-3-ol](/img/structure/B5536196.png)